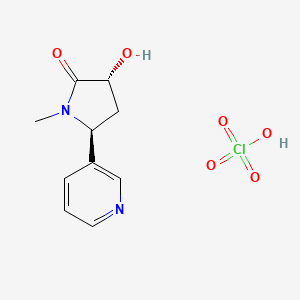
trans-3'-HydroxyCotininePerchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3’-HydroxyCotininePerchlorate: is a metabolite of nicotine, specifically a derivative of cotinine. It is formed in the body through the action of the enzyme cytochrome P450 2A6 (CYP2A6) on cotinine. This compound is often used as a biomarker for nicotine exposure and metabolism, particularly in studies related to tobacco use and secondhand smoke exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-HydroxyCotininePerchlorate typically involves the hydroxylation of cotinine. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the hydroxylation .
Industrial Production Methods: In an industrial setting, the production of trans-3’-HydroxyCotininePerchlorate may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3’-HydroxyCotininePerchlorate can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to cotinine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Cotinine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: trans-3’-HydroxyCotininePerchlorate is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites in biological samples .
Biology: In biological research, it serves as a biomarker for studying nicotine metabolism and the activity of the enzyme CYP2A6 .
Medicine: It is used in clinical studies to assess exposure to tobacco smoke and to phenotype individuals for CYP2A6 activity, which can influence the effectiveness of smoking cessation therapies .
Industry: In the tobacco industry, trans-3’-HydroxyCotininePerchlorate is used to monitor the levels of nicotine metabolites in products and to ensure compliance with regulatory standards .
Mechanism of Action
trans-3’-HydroxyCotininePerchlorate exerts its effects primarily through its role as a metabolite of nicotine. It is formed by the hydroxylation of cotinine, a process catalyzed by the enzyme CYP2A6. This hydroxylation increases the compound’s polarity, facilitating its excretion from the body. The ratio of trans-3’-HydroxyCotininePerchlorate to cotinine is used as a biomarker for nicotine metabolism and can provide insights into an individual’s metabolic rate and exposure to nicotine .
Comparison with Similar Compounds
Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-HydroxyCotininePerchlorate.
Nicotine: The parent compound, which is metabolized to cotinine and subsequently to trans-3’-HydroxyCotininePerchlorate.
Nornicotine: Another metabolite of nicotine, formed through N-demethylation.
Uniqueness: trans-3’-HydroxyCotininePerchlorate is unique in its role as a specific biomarker for CYP2A6 activity. Its formation and excretion provide valuable information about an individual’s nicotine metabolism, which can be used in personalized medicine to tailor smoking cessation therapies .
Properties
Molecular Formula |
C10H13ClN2O6 |
|---|---|
Molecular Weight |
292.67 g/mol |
IUPAC Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid |
InChI |
InChI=1S/C10H12N2O2.ClHO4/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7;2-1(3,4)5/h2-4,6,8-9,13H,5H2,1H3;(H,2,3,4,5)/t8-,9+;/m0./s1 |
InChI Key |
WNWIDSNHAGLMDS-OULXEKPRSA-N |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


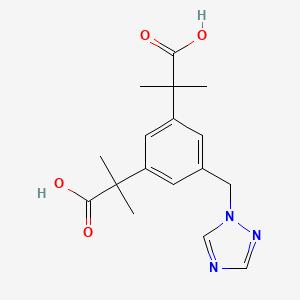

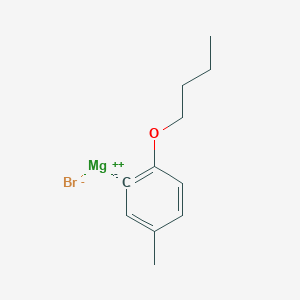

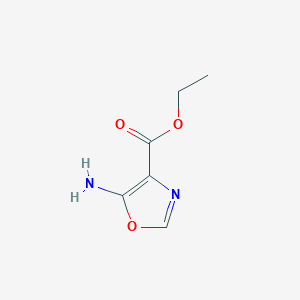
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
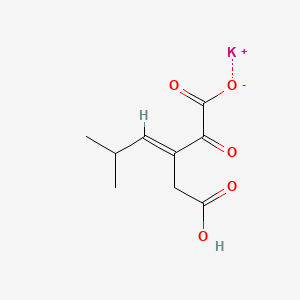
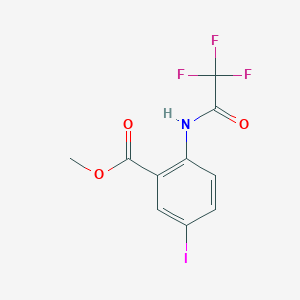
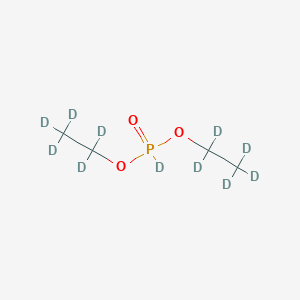
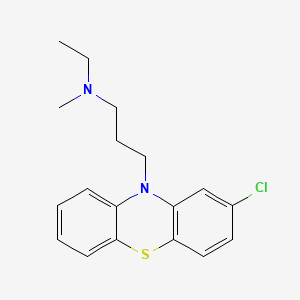
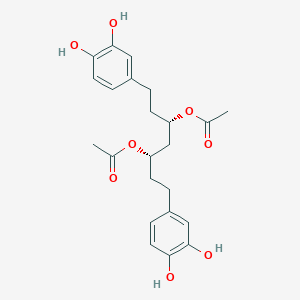
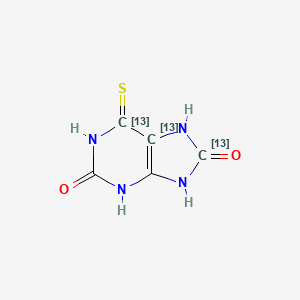
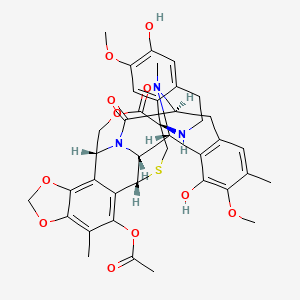
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
